![molecular formula C17H14N2O B14501863 10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole CAS No. 63081-07-2](/img/structure/B14501863.png)
10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles
Vorbereitungsmethoden
The synthesis of 10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions include various derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole can be compared with other similar compounds, such as:
- 10-Methoxy-7H-pyrido[4,3-c]carbazole-6-carbonitrile
- 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
- 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Eigenschaften
CAS-Nummer |
63081-07-2 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
10-methoxy-6-methyl-7H-pyrido[3,4-c]carbazole |
InChI |
InChI=1S/C17H14N2O/c1-10-7-11-9-18-6-5-13(11)16-14-8-12(20-2)3-4-15(14)19-17(10)16/h3-9,19H,1-2H3 |
InChI-Schlüssel |
TYHXCORSZVXWHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CN=C2)C3=C1NC4=C3C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
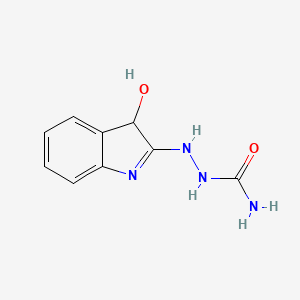
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
methanone](/img/structure/B14501827.png)
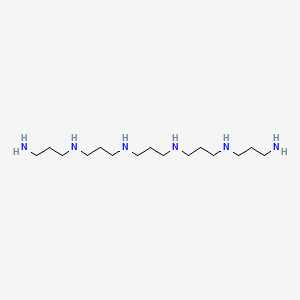
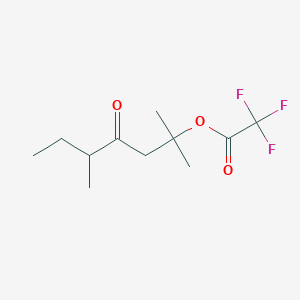
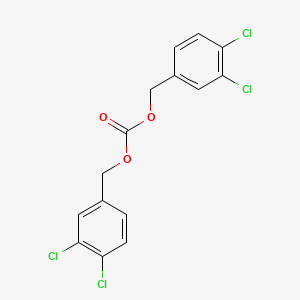
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
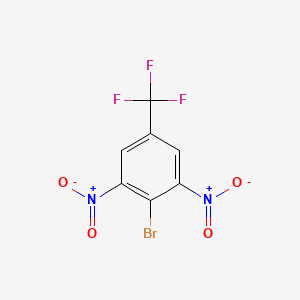
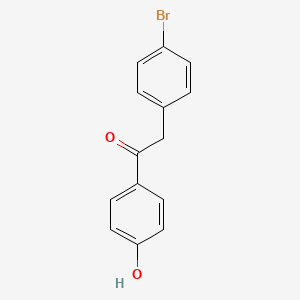
![6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one](/img/structure/B14501859.png)
![N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14501869.png)
